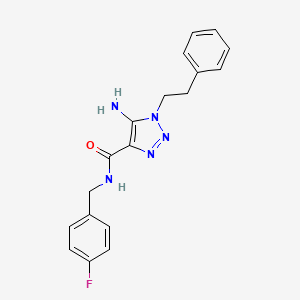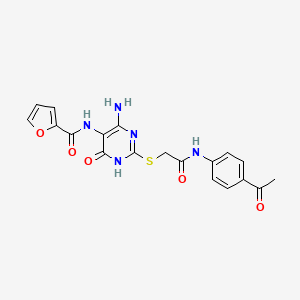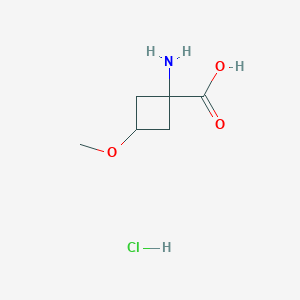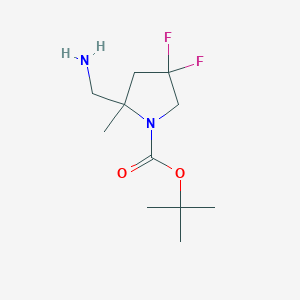
5-amino-N-(4-fluorobenzyl)-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(4-fluorobenzyl)-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as C-FBT, is a synthetic small molecule that has been used in a variety of scientific research applications. C-FBT is a synthetic triazole derivative of 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, and is composed of a nitrogen-containing heterocyclic ring system. C-FBT has been found to possess a number of biochemical and physiological effects, and has been used to study a variety of biological processes in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Analysis of Intermolecular Interactions
Triazole derivatives, similar to the specified compound, have been synthesized and characterized to understand their intermolecular interactions, which are crucial for designing drugs with targeted biological activity. Studies involving derivatives of 1,2,4-triazoles, such as those containing fluorine substitutions, highlight the importance of intermolecular interactions like hydrogen bonding and lp⋯π interactions in influencing the stability and reactivity of these compounds. Such insights are pivotal for developing new materials and pharmaceuticals with enhanced properties (Shukla et al., 2014).
Catalyst- and Solvent-Free Synthesis
The development of efficient synthetic routes for triazole derivatives, including those involving fluorinated compounds, is a significant area of research. A study on the microwave-assisted Fries rearrangement demonstrates a catalyst- and solvent-free approach to synthesize benzamide derivatives, showcasing advancements in green chemistry and the potential for creating environmentally friendly synthesis pathways for triazole-based compounds (Moreno-Fuquen et al., 2019).
Biological Evaluation and Anticancer Agents
Triazole derivatives have been evaluated for their biological activities, particularly as potential anticancer agents. The synthesis and characterization of fluorinated benzene-carboxamide derivatives reveal their cytotoxic effects against cancer cell lines, underscoring the therapeutic potential of triazole compounds in cancer treatment. Such research is foundational for developing new anticancer medications with improved efficacy and selectivity (Butler et al., 2013).
Antimicrobial and Antitumor Activities
Research into 1,2,4-triazole derivatives also explores their antimicrobial and antitumor activities. Synthesis of novel compounds derived from triazole and their evaluation against various bacterial and fungal strains highlight the potential of these molecules as antimicrobial agents. Additionally, certain triazole derivatives demonstrate antitumor activities, offering avenues for the development of new treatments for infectious diseases and cancer (Jadhav et al., 2017).
Eigenschaften
IUPAC Name |
5-amino-N-[(4-fluorophenyl)methyl]-1-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-8-6-14(7-9-15)12-21-18(25)16-17(20)24(23-22-16)11-10-13-4-2-1-3-5-13/h1-9H,10-12,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFASPGAVTZFUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-1H-indole](/img/structure/B2564438.png)


![8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2564441.png)

![2-(3,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564443.png)


![5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2564449.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2564454.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)